Direct In Vivo Efficacy Comparison in Rat FCA Arthritis Model: LY256548 vs. LY178002
In the rat Freund's complete adjuvant-induced arthritis (FCA) model, oral administration of 50 mg/kg LY256548 inhibited soft tissue swelling in the uninjected paw by 57%. Under identical conditions, its close analog LY178002 achieved 81% inhibition [1]. This represents a 30% relative reduction in anti-inflammatory efficacy for LY256548 compared to LY178002 at the same dose.
| Evidence Dimension | Inhibition of soft tissue swelling |
|---|---|
| Target Compound Data | 57% inhibition |
| Comparator Or Baseline | LY178002: 81% inhibition |
| Quantified Difference | 24 percentage points (30% relative reduction) |
| Conditions | Rat FCA model; 50 mg/kg p.o. |
Why This Matters
For researchers modeling inflammatory arthritis, LY256548 provides a distinct efficacy benchmark versus LY178002, enabling dose-response comparisons and structure-activity relationship studies of the N-methyl modification.
- [1] Panetta JA, Benslay DN, Phillips ML, Towner RD, Bertsch B, Wang L, Ho PP. The anti-inflammatory effects of LY178002 and LY256548. Agents Actions. 1989 Jun;27(3-4):300-2. PMID: 2508442. View Source
